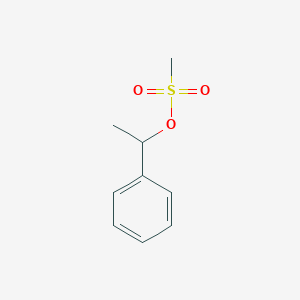

1-Phenylethyl methanesulfonate

Description

1-Phenylethyl methanesulfonate is an organosulfur compound characterized by a methanesulfonate ester group (-SO₃CH₃) attached to a 1-phenylethyl moiety. It is primarily utilized in organic synthesis as an alkylating agent and intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-phenylethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8(12-13(2,10)11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNCSACSWEGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-phenylethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reaction Mechanisms

1-Phenylethyl methanesulfonate undergoes nucleophilic substitution reactions, where the methanesulfonate group is displaced by nucleophiles such as amines, alcohols, or cyanide ions.

Nucleophilic Substitution with Amines

A study using density functional theory (DFT) analyzed the reaction between diethylamine and a structurally similar compound (1-cyano-2-phenyl vinyl methanesulfonate). The mechanism involves:

-

Initial attack : The nucleophilic nitrogen of diethylamine attacks the electrophilic carbon (C1) of the sulfonate, forming a zwitterionic intermediate (IN).

-

Proton transfer : The intermediate undergoes a second step where the adjacent carbon (C2) abstracts a proton, leading to the final product .

Key findings :

-

Transition states : Two transition states (TS1 and TS2) were identified, with TS2 being the rate-determining step (barrier: 38.66 kcal/mol).

-

Polar character : High electron transfer (GEDT) at TS1 (0.45e) and TS2 (0.43e) indicates a polar reaction mechanism .

Reaction with Cyanide Ions

In a related study, sodium cyanide (NaCN) displaced the methanesulfonate group in a similar substrate, yielding a cyano compound. This demonstrates the versatility of this compound as a leaving group in substitution reactions .

Structural and Reactivity Insights

Scientific Research Applications

1-Phenylethyl methanesulfonate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a prodrug that can be metabolized to active pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical studies and potential therapeutic applications.

Molecular Targets and Pathways:

Enzymes: Can inhibit or modify enzyme activity by alkylating active site residues.

Proteins: Can form covalent bonds with nucleophilic amino acid side chains, affecting protein function and interactions.

Comparison with Similar Compounds

Antimicrobial and Antifungal Effects

1-Phenylethyl-containing compounds demonstrate variable antimicrobial potency:

Key Insight : The 1-phenylethyl group enhances antifungal activity in THTT derivatives but shows moderate effects in pyridine-based structures, suggesting substituent-dependent efficacy .

Biological Activity

1-Phenylethyl methanesulfonate (PEMS) is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the biological activity associated with PEMS, including its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a phenyl group attached to an ethyl chain, which is further linked to a methanesulfonate group. Its structure can be represented as follows:

This compound is known for its high reactivity, particularly due to the sulfonate group, which can facilitate various chemical reactions, including nucleophilic substitutions.

The biological activity of PEMS primarily revolves around its interaction with specific molecular targets within cells. Research indicates that PEMS may act as an enzyme inhibitor or activator, depending on the context and the target enzyme involved. It can modulate signaling pathways by affecting key proteins and receptors, influencing various cellular processes such as metabolism and apoptosis.

Biological Effects

- Antimicrobial Activity : Studies have shown that compounds similar to PEMS exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Cytotoxicity : PEMS has been investigated for its cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in these cells suggests potential applications in cancer therapy .

- Enzyme Interaction : PEMS interacts with various enzymes, potentially altering their activity. For instance, it may inhibit enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug interactions .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of PEMS against several bacterial strains. The results indicated that PEMS exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Bacillus subtilis | 50 |

This data suggests that PEMS could be a candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of PEMS on human cancer cell lines. The study utilized various concentrations of PEMS and assessed cell viability using MTT assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The results demonstrated a dose-dependent decrease in cell viability, indicating that higher concentrations of PEMS significantly affect cancer cell survival.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting residual 1-phenylethyl methanesulfonate in synthetic intermediates?

- Methodological Answer : Use capillary gas chromatography (GC) with flame ionization detection (FID) for trace analysis. Derivatization techniques (e.g., alkylation) can enhance sensitivity for low-concentration residuals. Cross-validate results with high-performance liquid chromatography (HPLC) using UV detection at 210–230 nm to confirm specificity .

Q. How can the stereochemical configuration of this compound derivatives be determined experimentally?

- Methodological Answer : Combine vibrational circular dichroism (VCD) with Fourier-transform infrared (FTIR) spectroscopy to assign absolute configurations. Pair experimental data with ab initio Hartree–Fock calculations to resolve ambiguities in chiral centers, as demonstrated in studies of structurally related methanesulfonate esters .

Q. What safety protocols are critical for handling this compound in mutagenesis studies?

- Methodological Answer : Follow OSHA guidelines for carcinogens (Category 2B per IARC). Use fume hoods, double-gloving with nitrile, and closed-system transfers. Monitor workplace exposure limits (PEL <0.1 ppm) via air sampling. Decontaminate spills with alkaline hydrolysis (pH >10) to accelerate degradation .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct pseudo-first-order kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Use HPLC to quantify degradation products (e.g., methanesulfonic acid and phenylethanol). Data from analogous methanesulfonates (e.g., ethyl methanesulfonate) suggest half-lives decrease exponentially with temperature (e.g., t₁/₂ = 24 h at pH 7, 25°C vs. 2 h at 50°C) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and calculate activation energies. Compare with experimental kinetic isotope effects (KIEs) to validate mechanistic pathways. Recent studies on methyl methanesulfonate (MMS) highlight the role of solvent polarity in SN2 vs. SN1 dominance .

Q. How can contradictions in mutagenic potency data for this compound across cell lines be resolved?

- Methodological Answer : Standardize assays using isogenic cell lines (e.g., TK6 lymphoblasts vs. CHO-K1) to control for DNA repair capacity variations. Quantify alkylation adducts (e.g., O⁶- and N7-guanine) via LC-MS/MS, correlating adduct levels with phenotypic outcomes (e.g., micronucleus frequency) .

Q. What strategies improve the stability of this compound in long-term storage for pharmacological studies?

- Methodological Answer : Store under inert gas (argon) at −80°C in amber vials with molecular sieves (3Å). Pre-formulate in aprotic solvents (e.g., DMSO-d6) to minimize hydrolysis. Monitor stability via periodic ¹H-NMR to detect decomposition peaks (e.g., δ 3.0–3.5 ppm for methanesulfonic acid) .

Data Interpretation & Experimental Design

Q. How should researchers reconcile discrepancies between in vitro and in vivo genotoxicity data for this compound?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance differences. Use single-cell RNA sequencing (scRNA-seq) on exposed tissues (e.g., liver) to identify detoxification pathways (e.g., GST-mediated conjugation) that may reduce in vivo potency .

Q. What statistical methods are robust for analyzing dose-response relationships in alkylation studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.